![molecular formula C26H23N3O5 B2582200 methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899900-85-7](/img/no-structure.png)

methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

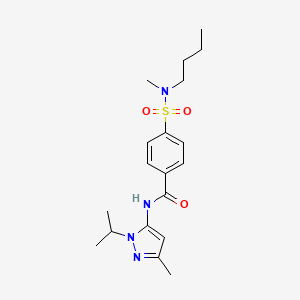

This compound is a complex organic molecule that contains several functional groups. It has a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones are known for their wide range of biological activities . The compound also contains an ethylphenyl group, an acetyl group, and a benzoate ester.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinazolinone ring, followed by various functional group transformations . Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide and ester groups would likely make it more polar and potentially increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Subheading Synthesis and Characterization of Quinazolines as Potential Antimicrobial Agents

The research conducted by Desai, Shihora, and Moradia (2007) focused on the synthesis of new quinazolines, including derivatives structurally similar to methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate. These compounds showed promising antibacterial and antifungal activities against various microbes like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Antiproliferative Activity in Cancer Research

Subheading Tubulin Polymerization Inhibition by Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound structurally related to the query chemical, was found to inhibit tubulin polymerization, indicating its potential as an antiproliferative agent in cancer research. This compound exhibited notable activity against human cancer cells without impacting antimicrobial and antimalarial activities (Minegishi et al., 2015).

Synthesis and Pharmacophore Modeling in Drug Design

Subheading Exploration of Quinazolines Bearing Sulfonamide Moiety

Ghorab, Ismail, Radwan, and Abdalla (2013) investigated the synthesis of quinazolines with a sulfonamide moiety, structurally akin to the specified chemical. These compounds, upon screening, demonstrated significant antimicrobial activities, showcasing their potential in drug design (Ghorab, Ismail, Radwan, & Abdalla, 2013).

Antioxidant and Anti-Inflammatory Activities

Subheading Quinazoline Derivatives in Pharmacological Research

Borik and Hussein (2021) synthesized new quinazoline derivatives and evaluated their biological potentials. These compounds exhibited antioxidant, antiulcer, and anti-inflammatory activities, suggesting their relevance in pharmacological research (Borik & Hussein, 2021).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate' involves the condensation of 4-ethylbenzoyl chloride with 3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-amine, followed by acylation of the resulting intermediate with methyl 2-aminobenzoate.", "Starting Materials": [ "4-ethylbenzoyl chloride", "3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-amine", "methyl 2-aminobenzoate", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-amine (1.0 equiv) in dichloromethane and add triethylamine (1.2 equiv) dropwise with stirring at 0°C.", "Step 2: Add 4-ethylbenzoyl chloride (1.0 equiv) dropwise to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add diethyl ether to the reaction mixture and filter the resulting solid.", "Step 4: Dissolve the solid in dichloromethane and add methyl 2-aminobenzoate (1.2 equiv) and triethylamine (1.2 equiv) dropwise with stirring at 0°C.", "Step 5: Stir the reaction mixture at room temperature for 2 hours and then add sodium bicarbonate solution to the mixture.", "Step 6: Extract the product with dichloromethane and wash the organic layer with water and brine.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by column chromatography to obtain the final product, methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate." ] } | |

CAS-Nummer |

899900-85-7 |

Molekularformel |

C26H23N3O5 |

Molekulargewicht |

457.486 |

IUPAC-Name |

methyl 2-[[2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C26H23N3O5/c1-3-17-12-14-18(15-13-17)29-24(31)20-9-5-7-11-22(20)28(26(29)33)16-23(30)27-21-10-6-4-8-19(21)25(32)34-2/h4-15H,3,16H2,1-2H3,(H,27,30) |

InChI-Schlüssel |

BTZLHUVRSHZVKD-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-bromo-2-chlorobenzamide](/img/structure/B2582119.png)

![2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2582123.png)

![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582125.png)

![5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2582128.png)

![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)

![1-(Trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2582134.png)

![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2582135.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2582136.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2582138.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2582139.png)

![3-[(3-Chlorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2582140.png)